4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine
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Overview
Description
4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine is a complex organic compound with the molecular formula C21H19N3OS It is characterized by a pyrimidine ring substituted with diphenyl groups and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylpyrimidine-5-carboxylic acid with thiomorpholine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Diphenylpyrimidine: Shares the pyrimidine core but lacks the thiomorpholine moiety.
Thiomorpholine derivatives: Compounds with similar thiomorpholine structures but different substituents on the pyrimidine ring.
Uniqueness: 4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine is unique due to the combination of the diphenylpyrimidine and thiomorpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(24-11-13-26-14-12-24)18-15-22-20(17-9-5-2-6-10-17)23-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKZQQKNCZHNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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